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molecular formula C10H10F3NO2 B8453523 4,4,4-Trifluoro-3-(phenylamino)butanoic acid

4,4,4-Trifluoro-3-(phenylamino)butanoic acid

Cat. No. B8453523
M. Wt: 233.19 g/mol
InChI Key: QQVBXPVEVYTNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093264B2

Procedure details

A solution of compound 326 (2.16 g, 6.48 mmol) and sodium hydroxide (2.60 g, 64.8 mmol) in water (5.2 mL) and ethanol (26 mL) was stirred at room temperature for 24 h. The solvents were removed under reduced pressure leaving a white solid which was triturated in ether, isolated by filtration, rinsed with ether and dried under high vacuum. The white solid was dissolved in water (12 mL), and the solution was neutralized to pH 4 with a 3N HCl solution, extracted twice with EtOAc, the combined organic layers were dried over sodium sulfate and the solvent removed under reduced pressure. The solid was dissolved in dry toluene (20 mL), heated to reflux for 1 h with continuous stirring, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent EtOAc-hexane, gradient 0:100 to 40:60) to afford title compound 327 (204 mg, 0.87 mmol, 13% yield) as a beige solid. 1H NMR (400 MHz, CDCl3) δ ppm: 7.24-7.18 (m, 2H), 6.82 (tt, J=7.2, 1.0 Hz, 1H), 6.75-6.71 (m, 2H), 4.55-4.45 (m, 1H), 2.89 (dd, J=16.0, 4.4 Hz, 1H), 2.67 (dd, J=16.0, 8.8 Hz, 1H). LRMS (M−1) 231.9 (100%).
Name
compound 326
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
13%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[CH:3]([CH:11](C(OCC)=O)[C:12]([O:14]CC)=[O:13])[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[Na+]>O.C(O)C>[F:1][C:2]([F:22])([F:23])[CH:3]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
compound 326
Quantity
2.16 g
Type
reactant
Smiles
FC(C(NC1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC)(F)F
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.2 mL
Type
solvent
Smiles
O
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated in ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
rinsed with ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The white solid was dissolved in water (12 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in dry toluene (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h with continuous stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent EtOAc-hexane, gradient 0:100 to 40:60)

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)O)NC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.87 mmol
AMOUNT: MASS 204 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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